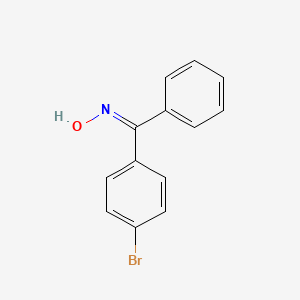![molecular formula C15H23N3O3 B5537208 1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)
1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a broader class of chemicals known for their significant biochemical activities, which include antimicrobial properties. These compounds are often synthesized for their potential applications in various fields, including but not limited to medicinal chemistry. The synthesis and investigation of these compounds are driven by their promising biological activities and the potential for novel therapeutic applications.
Synthesis Analysis
The synthesis of related compounds involves intricate processes, such as the rearrangement of specific precursors and the treatment with aryl/heteroaryl hydrazines to yield products with desired structural features. These syntheses are carefully designed to introduce specific functional groups that contribute to the compound's biological activity (Aggarwal et al., 2013).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a crucial role in confirming the configuration and conformation of synthesized compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule, which is critical for understanding its chemical behavior and interaction with biological targets (Cheng et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of these compounds is highlighted by their ability to undergo specific reactions under certain conditions, such as bromination or heterocyclization. This reactivity is crucial for further modifications of the compound's structure, aiming at enhancing its biological activity or altering its physicochemical properties for better performance in potential applications (Ukrainets et al., 2009).
科学的研究の応用
Structural Chemistry and Spectroscopy
Research on compounds structurally related to the specified chemical has focused on their hydrogen-bond effects, spectroscopic properties, and molecular structures through experimental and quantum chemical calculations. Studies such as those by Mansour and Ghani (2013) have investigated the molecular structure, vibrational frequencies, and electronic structures of related compounds, using techniques like FT IR, NMR, UV-Vis, and mass spectrometry, alongside theoretical DFT and HF methods (Mansour & Ghani, 2013).
Antimicrobial Activity
Compounds with structural similarities have been synthesized and evaluated for their antimicrobial properties. Aggarwal et al. (2013) synthesized derivatives and assessed their activity against various bacterial and fungal strains, highlighting the potential of these compounds as antimicrobial agents (Aggarwal, Rani, Sharma, & Aneja, 2013).
Synthesis and Biological Evaluation
There's significant interest in the synthesis of novel compounds featuring the pyrimidin-2(1H)-one structure for biological evaluation. Studies include the development of compounds for potential use as insecticidal and antimicrobial agents, with research exploring their synthesis, structure, and biological activities (Deohate & Palaspagar, 2020).
Supramolecular Structures
The study of supramolecular structures involving pyrimidine derivatives has shed light on molecular recognition processes that are crucial for pharmaceutical applications. Research has focused on the crystallization, hydrogen bonding, and molecular packing of these compounds, providing insights into their structural characteristics and potential drug interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Photochemical and Electrochemical Studies
Investigations into the photochemical and electrochemical behaviors of pyrimidine derivatives have been conducted to understand their reduction processes and potential applications in nucleic acid photochemistry. Wrona, Giziewicz, and Shugar (1975) discussed the polarographic reduction and photodissociation of dimers formed by these compounds, pointing to their significance in biochemistry and molecular biology (Wrona, Giziewicz, & Shugar, 1975).
特性
IUPAC Name |
1-[2-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl]-4,6-dimethylpyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10-8-17(6-5-15(10,4)21)13(19)9-18-12(3)7-11(2)16-14(18)20/h7,10,21H,5-6,8-9H2,1-4H3/t10-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRNWTOQEZUHPR-BMIGLBTASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)CN2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)CN2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)
